

3-CHLORO-DL-PHENYLALANINE CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-CHLORO-DL-PHENYLALANINE

Cat. No.: B613271

[Get Quote](#)

An In-depth Technical Guide to 3-Chloro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Chloro-DL-phenylalanine**, a synthetic amino acid analog with significant applications in biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides an overview of its synthesis, explores its applications, and includes a representative experimental protocol for its use in biochemical assays. A key focus is placed on its role as a modulator of enzyme activity and its utility as a building block in peptide synthesis.

Introduction

3-Chloro-DL-phenylalanine is a halogenated derivative of the essential amino acid DL-phenylalanine. The introduction of a chlorine atom at the meta-position of the phenyl ring imparts unique physicochemical properties, making it a valuable tool for researchers. Its structural similarity to natural amino acids allows it to be recognized by biological systems, where it can act as a competitive inhibitor or be incorporated into peptides to modify their structure and function.^[1] This guide serves as a technical resource for professionals utilizing or

considering the use of **3-Chloro-DL-phenylalanine** in their research and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Chloro-DL-phenylalanine** is essential for its effective application. Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	1956-15-6	[1] [2] [3]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1] [3]
Molecular Weight	199.63 g/mol	[3] [4]
Appearance	White to off-white powder	[1] [3]
Storage Conditions	0-8 °C	[1] [3]
pKa ₁	2.17 (+1) (25°C)	[3]
pKa ₂	8.91 (0) (25°C)	[3]

Synthesis Overview

The synthesis of **3-Chloro-DL-phenylalanine** can be achieved through various chemical routes. A common strategy involves the use of 3-chlorobenzaldehyde as a starting material. While specific protocols for the DL-racemic mixture are less commonly published than for its enantiomerically pure forms, the general principles of amino acid synthesis, such as the Strecker synthesis or variations thereof, can be applied.

One potential synthetic pathway starts from 3-chlorobenzaldehyde, which can be prepared from m-nitrobenzaldehyde.[\[5\]](#) The aldehyde can then undergo a series of reactions to introduce the amino and carboxylic acid functionalities. Another approach involves the modification of a pre-existing amino acid scaffold. For instance, L-phenylalanine can be used as a starting material for the synthesis of its chlorinated derivatives.[\[2\]](#)

Applications in Research and Drug Development

3-Chloro-DL-phenylalanine is a versatile molecule with a range of applications in scientific research and the development of new therapeutic agents.

Biochemical Research and Enzyme Inhibition

Due to its structural analogy to phenylalanine, **3-Chloro-DL-phenylalanine** is utilized in studies of protein synthesis and enzyme activity.^[1] While much of the literature focuses on the para-chloro isomer's potent inhibition of tryptophan hydroxylase and phenylalanine hydroxylase, the meta-substituted analog also serves as a valuable probe for investigating enzyme-substrate interactions.^{[6][7][8]} It can act as a competitive inhibitor for enzymes that process phenylalanine, thereby helping to elucidate metabolic pathways and enzyme mechanisms.

Pharmaceutical Development and Peptide Synthesis

In the realm of drug discovery, **3-Chloro-DL-phenylalanine** serves as a key intermediate in the synthesis of various small molecule pharmaceuticals, particularly those targeting neurological disorders.^{[1][9]} Its incorporation into peptide chains is a significant area of application. The presence of the chlorine atom can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.^[9] Furthermore, the electronic properties of the chloro-substituted phenyl ring can modulate the binding affinity and selectivity of the peptide for its biological target.^[9]

The incorporation of **3-Chloro-DL-phenylalanine** into peptides is typically achieved using solid-phase peptide synthesis (SPPS).^{[10][11][12]} This methodology allows for the efficient and controlled assembly of peptide chains on a solid support.

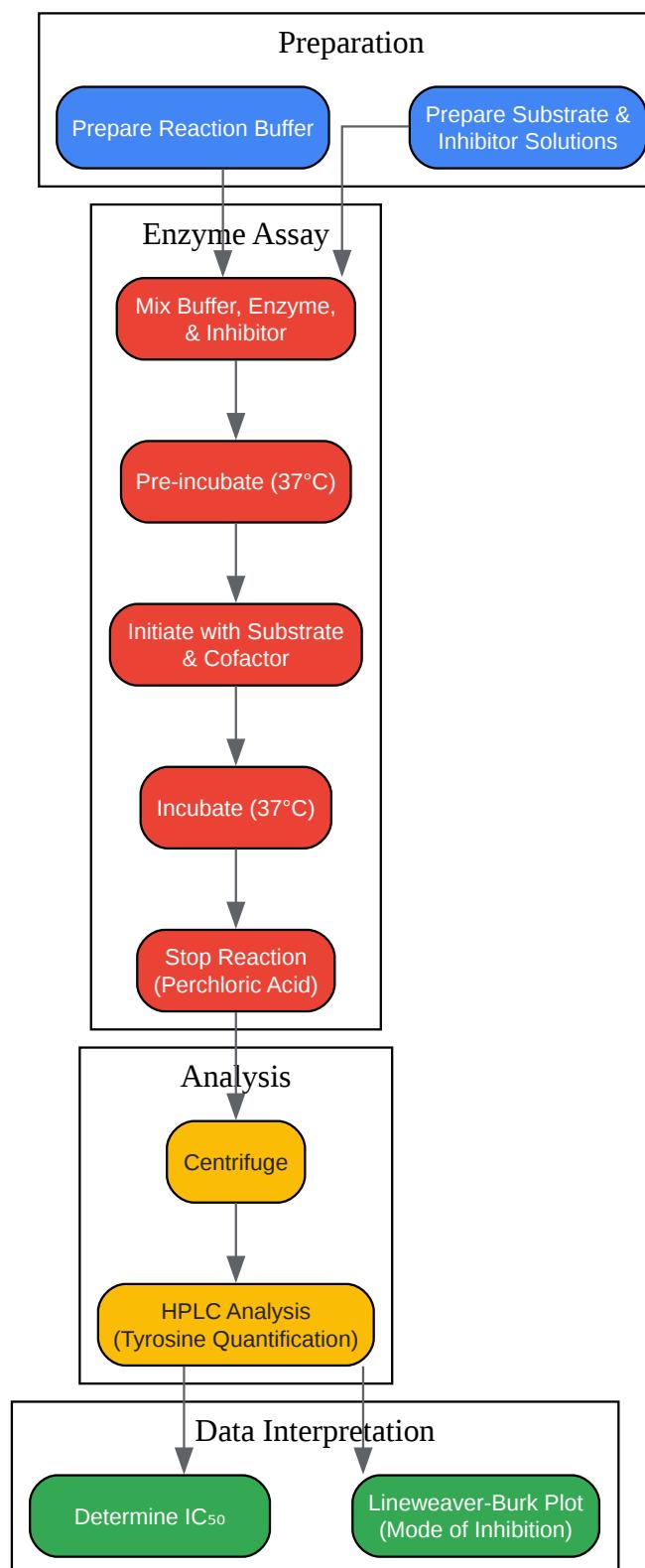
Experimental Protocols

This section provides a representative experimental protocol for investigating the inhibitory effect of **3-Chloro-DL-phenylalanine** on a phenylalanine-utilizing enzyme, such as phenylalanine hydroxylase (PAH).

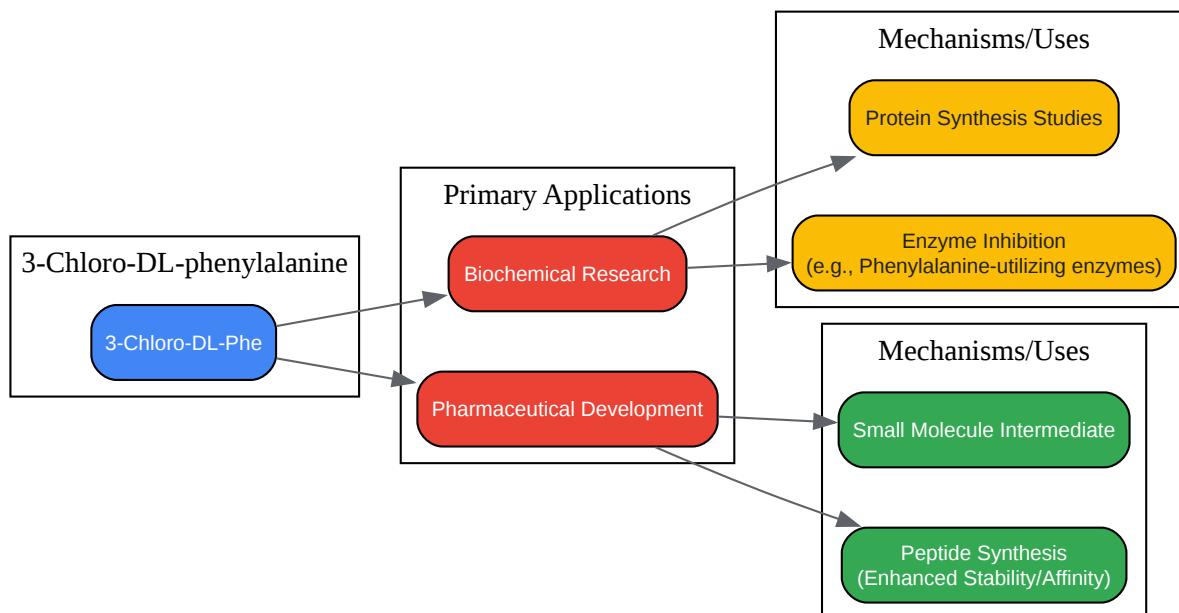
Objective: To determine the inhibitory potential of **3-Chloro-DL-phenylalanine** on the activity of phenylalanine hydroxylase.

Materials:

- Recombinant Phenylalanine Hydroxylase (PAH)
- L-Phenylalanine (substrate)
- **3-Chloro-DL-phenylalanine** (inhibitor)
- Tetrahydrobiopterin (BH₄) (cofactor)
- Catalase
- Dithiothreitol (DTT)
- Tris-HCl buffer (pH 7.4)
- Perchloric acid
- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector


Procedure:

- Preparation of Reaction Buffer: Prepare a Tris-HCl buffer containing catalase and DTT.
- Preparation of Solutions: Prepare a stock solution of L-phenylalanine and serial dilutions of **3-Chloro-DL-phenylalanine**.
- Enzyme Assay: a. In a microplate, add the reaction buffer, PAH enzyme, and varying concentrations of **3-Chloro-DL-phenylalanine**. b. Pre-incubate the mixture for 10 minutes at 37°C. c. Initiate the reaction by adding L-phenylalanine and BH₄. d. Incubate for a defined period (e.g., 30 minutes) at 37°C. e. Stop the reaction by adding perchloric acid.
- Analysis: a. Centrifuge the samples to pellet the precipitated protein. b. Analyze the supernatant for tyrosine content using HPLC with fluorescence detection.
- Data Analysis: a. Determine the concentration of **3-Chloro-DL-phenylalanine** that causes 50% inhibition of enzyme activity (IC₅₀). b. To determine the mode of inhibition, perform the


assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk plot.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Enzyme Inhibition Assay Workflow

[Click to download full resolution via product page](#)

Applications of **3-Chloro-DL-phenylalanine**

Conclusion

3-Chloro-DL-phenylalanine is a valuable synthetic amino acid with diverse applications in both fundamental biochemical research and applied pharmaceutical sciences. Its ability to act as an enzyme inhibitor and as a building block for modified peptides makes it a powerful tool for elucidating biological mechanisms and for the rational design of novel therapeutics. This guide has provided a technical overview of its properties, synthesis, and applications, along with a practical experimental protocol, to aid researchers in leveraging the unique characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Tryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbino.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. benchchem.com [benchchem.com]
- 12. Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-CHLORO-DL-PHENYLALANINE CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b613271#3-chloro-dl-phenylalanine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com